1,3-Pentadiene

Description

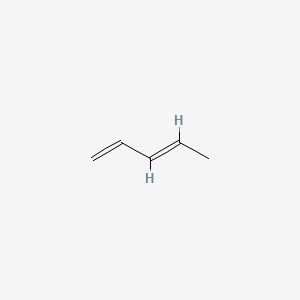

Structure

3D Structure

Properties

IUPAC Name |

(3E)-penta-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJHHCWVYXUKFD-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8, CH2(CH)3CH3 | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25549-62-6 | |

| Record name | 1,3-Pentadiene, (3E)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25549-62-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50858710 | |

| Record name | (3E)-1,3-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,3-pentadiene appears as a clear colorless liquid with an acrid odor. A dangerous fire risk. Vapors are irritating to the eyes and respiratory system. Subject to polymerization if heated or contaminated. If the polymerization takes place inside a container, the container may violently rupture. Insoluble in water. Used to make intermediates and polymers., Liquid, Colorless liquid; [Hawley], Colorless liquid; [HSDB] Unpleasant odor; [CHEMINFO], COLOURLESS LIQUID. | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Pentadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Pentadiene, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-1,3-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

109 °F at 760 mmHg (NFPA, 2010), 42 °C | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-20 °F (USCG, 1999), -29 °C (CLOSED CUP), -28 °C c.c. | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN ALL PROP IN ALC, ETHER, ACETONE, BENZENE, HEPTANE, & CARBON TETRACHLORIDE, MISCIBLE WITH ALCOHOL, ETHER, ACETONE, BENZENE, Water solubility of >341 mg/l at room temperature., Solubility in water, g/100ml: 0.069 (very poor) | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.6834 at 68 °F (average value for cis and trans isomers) (USCG, 1999) - Less dense than water; will float, 0.6760 @ 20 °C/4 °C, 0.6710 g/ml @ 25 °C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7 | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

2.35 (AIR= 1), Relative vapor density (air = 1): 2.35 | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

405.0 [mmHg], 411.0 [mmHg], 405 mm Hg @ 25 °C, 411 mm Hg @ 25 °C, Vapor pressure, kPa at 25 °C: 53.3 | |

| Record name | 1,3-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1545 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-1,3-Pentadiene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Cyclopentene | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

504-60-9, 2004-70-8, 41050-31-1, 68308-15-6 | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,3-Pentadiene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,3-Pentadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-Penta-1,3-diene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041050311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alkenes, C5, polymd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068308156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Piperylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Pentadiene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Pentadiene, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alkenes, C5, polymd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (3E)-1,3-Pentadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Penta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-penta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.282 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-PENTADIENE, (3E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OA1GPF8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6063 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-222 °F (USCG, 1999), -87.5 °C, -87 °C | |

| Record name | 1,3-PENTADIENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/7482 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,3-PENTADIENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6139 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,3-PENTADIENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1722 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties and Reactivity of 1,3-Pentadiene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Pentadiene (B166810), also known as piperylene, is a volatile, flammable hydrocarbon and a conjugated diene with the chemical formula C₅H₈.[1] It exists as two geometric isomers: (E)-1,3-pentadiene (trans-isomer) and (Z)-1,3-pentadiene (cis-isomer). This guide provides a comprehensive overview of the fundamental properties and chemical reactivity of this compound, with a focus on its applications in organic synthesis. The information is presented to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this versatile diene as a building block in the synthesis of complex molecules.

Fundamental Properties

This compound is a colorless liquid with an acrid odor.[2] It is insoluble in water but soluble in many organic solvents such as ethanol (B145695), ether, acetone, and benzene.[2] The physical and chemical properties of its isomers are summarized in the tables below.

Table 1: General and Physical Properties of this compound Isomers

| Property | (E)-1,3-Pentadiene (trans) | (Z)-1,3-Pentadiene (cis) | Reference(s) |

| IUPAC Name | (E)-Penta-1,3-diene | (Z)-Penta-1,3-diene | [1] |

| Synonyms | trans-Piperylene, 1-Methylbutadiene | cis-Piperylene, 1-Methylbutadiene | [1] |

| CAS Number | 2004-70-8 | 1574-41-0 | [1] |

| Molecular Formula | C₅H₈ | C₅H₈ | [1] |

| Molecular Weight | 68.12 g/mol | 68.12 g/mol | [2][3] |

| Appearance | Colorless liquid | Colorless liquid | [1][3] |

| Melting Point | -87 °C | -140.8 °C | [1][4] |

| Boiling Point | 42 °C | 44 °C | [1] |

| Density | 0.683 g/cm³ at 20 °C | 0.69 g/cm³ at 20 °C | [1] |

| Refractive Index (n20/D) | 1.430 | 1.436 | [2] |

| Flash Point | < -30 °F | -28 °C (closed cup) | [5] |

| Solubility in Water | Insoluble | Insoluble | [2][4] |

Table 2: Thermodynamic Properties of this compound Isomers

| Property | (E)-1,3-Pentadiene (trans) | (Z)-1,3-Pentadiene (cis) | Reference(s) |

| Standard Enthalpy of Formation (gas, ΔfH°) | 76.9 kJ/mol | 81.1 kJ/mol | [6] |

| Standard Molar Entropy (gas, S°) | 324.9 J/mol·K | 321.2 J/mol·K | [6] |

Reactivity and Key Reactions

As a conjugated diene, this compound undergoes a variety of chemical reactions, primarily addition reactions and cycloadditions. Its reactivity is centered around the π-electron system of the two conjugated double bonds.

Electrophilic Addition Reactions

Electrophilic addition to this compound can result in two types of products: 1,2-adducts and 1,4-adducts. The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. The distribution of these products is often dependent on the reaction conditions, illustrating the principle of kinetic versus thermodynamic control.

-

Kinetic Control: At lower temperatures, the reaction is under kinetic control, favoring the formation of the 1,2-adduct, which is formed faster due to a lower activation energy.[7][8]

-

Thermodynamic Control: At higher temperatures, the reaction is under thermodynamic control, and the more stable 1,4-adduct is the major product.[7][8]

The addition of hydrogen halides (HX) to this compound yields a mixture of 1,2- and 1,4-addition products.

Similarly, the addition of halogens (X₂) like bromine or chlorine results in both 1,2- and 1,4-dihalogenated products. The reaction with bromine often serves as a qualitative test for unsaturation.

Catalytic hydrogenation of this compound over a metal catalyst such as palladium on carbon (Pd/C) leads to the saturation of the double bonds, ultimately yielding pentane. The reaction can be controlled to selectively hydrogenate one double bond to form pentenes.

Diels-Alder Reaction

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. This compound is a reactive diene in this reaction, especially with electron-poor dienophiles. The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product.

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes like this compound is governed by electronic effects. The methyl group in this compound is an electron-donating group, which influences the orientation of the addition with an unsymmetrical dienophile.

Polymerization

This compound can undergo polymerization to form polypentadiene. This can be achieved through various methods, including anionic, cationic, and coordination polymerization. The microstructure of the resulting polymer (e.g., 1,2- vs. 1,4-addition, cis/trans isomerism) is highly dependent on the polymerization conditions and the catalyst system used.[9][10] For instance, anionic polymerization initiated by n-butyllithium can produce polypentadienes with controlled molecular weights.[10]

Experimental Protocols

The following are generalized experimental protocols for key reactions of this compound. Safety Note: this compound is a highly flammable liquid and a dangerous fire risk.[11] Vapors can be irritating to the eyes and respiratory system.[11] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: General Procedure for Electrophilic Addition (e.g., Hydrobromination)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable inert solvent (e.g., diethyl ether or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Reagent Addition: Slowly add a solution of hydrogen bromide in the same solvent to the stirred solution of this compound.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation or column chromatography to separate the 1,2- and 1,4-adducts.

-

Characterization: Characterize the products using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Diels-Alder Reaction with Maleic Anhydride (B1165640)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable solvent (e.g., toluene (B28343) or xylene).

-

Reagent Addition: Add this compound to the solution.

-

Reaction: Heat the reaction mixture to reflux and maintain the temperature for several hours.

-

Reaction Monitoring: Monitor the disappearance of the starting materials by TLC or GC.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

-

Characterization: Determine the melting point of the purified product and characterize it by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 3: General Procedure for Catalytic Hydrogenation

-

Catalyst Preparation: In a hydrogenation flask, suspend a catalytic amount of 10% palladium on carbon (Pd/C) in a suitable solvent (e.g., ethanol or ethyl acetate). Caution: Pd/C is pyrophoric and should be handled with care under an inert atmosphere.

-

Reaction Setup: Add the solution of this compound in the same solvent to the catalyst suspension.

-

Hydrogenation: Connect the flask to a hydrogen source (e.g., a hydrogen-filled balloon or a hydrogenation apparatus) and purge the system with hydrogen. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature and atmospheric pressure.

-

Reaction Monitoring: Monitor the uptake of hydrogen and the reaction progress by TLC or GC.

-

Workup: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. Caution: The catalyst on the filter paper is still active and should be kept wet to prevent ignition.

-

Purification: Remove the solvent from the filtrate under reduced pressure to obtain the hydrogenated product. Further purification can be achieved by distillation if necessary.

-

Characterization: Characterize the product by ¹H NMR and ¹³C NMR to confirm the saturation of the double bonds.

Conclusion

This compound is a valuable and reactive starting material in organic synthesis. Its conjugated diene structure allows for a range of transformations, including controlled electrophilic additions and powerful cycloaddition reactions like the Diels-Alder. A thorough understanding of its fundamental properties and the factors governing its reactivity is crucial for its effective application in the synthesis of complex organic molecules, which is of significant interest to researchers in various fields, including drug discovery and development. The provided data and protocols serve as a foundational guide for the safe and effective use of this versatile chemical compound.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. Anionic polymerization of this compound in toluene: homopolymer, alternating and block copolymers - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Characterization of cis- and trans-1,3-Pentadiene Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used to characterize and differentiate the geometric isomers of 1,3-pentadiene (B166810): cis-1,3-pentadiene (B74190) ((3Z)-penta-1,3-diene) and trans-1,3-pentadiene ((3E)-penta-1,3-diene). Accurate identification and quantification of these isomers are critical in various fields, including polymer chemistry, organic synthesis, and materials science, as their distinct stereochemistry leads to different physical properties and chemical reactivity.

Physical and Chemical Properties

The initial characterization of cis- and trans-1,3-pentadiene involves the determination of their fundamental physical properties. These properties, summarized below, reveal the impact of molecular geometry on intermolecular forces and packing efficiency. The trans isomer generally exhibits a higher melting point and boiling point compared to the cis isomer.

| Property | cis-1,3-Pentadiene | trans-1,3-Pentadiene |

| CAS Number | 1574-41-0[1] | 2004-70-8 |

| Molecular Formula | C₅H₈ | C₅H₈ |

| Molecular Weight | 68.12 g/mol [1] | 68.12 g/mol |

| Boiling Point | 44 °C | 42 °C |

| Melting Point | -141 °C | -87 °C |

| Density | 0.691 g/mL at 25 °C | 0.683 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.436 - 1.437 | 1.430 |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of the this compound isomers. Each method provides unique insights into the molecular structure, allowing for clear differentiation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is one of the most powerful tools for distinguishing between the cis and trans isomers, primarily through the analysis of coupling constants (J-values) between the olefinic protons. The coupling constant between the vicinal protons on the C3-C4 double bond is significantly larger for the trans isomer (~15 Hz) than for the cis isomer (~12 Hz).

Quantitative ¹H NMR Data (300 MHz, CS₂)

| Proton Assignment | cis-1,3-Pentadiene Chemical Shift (ppm) | trans-1,3-Pentadiene Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H1a (vinyl) | 5.030 | 4.860 | cis: J(H3,H4) = 10.81 |

| H1b (vinyl) | 5.109 | 4.981 | trans: J(H3,H4) = 15.06 |

| H2 (vinyl) | 6.592 | 6.208 | |

| H3 (vinyl) | 5.963 | 5.984 | |

| H4 (vinyl) | 5.452 | 5.608 | |

| -CH₃ | 1.724 | 1.710 |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the pentadiene sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CS₂) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a spectrometer operating at a frequency of 300 MHz or higher.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans for sufficient signal-to-noise ratio.

-

Spectral Width: A range of 0-10 ppm is typically sufficient.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

Analysis: Integrate the peaks to determine proton ratios and measure the chemical shifts and coupling constants for structural assignment.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides complementary information, with the chemical shifts of the carbon atoms being sensitive to the electronic environment and stereochemistry. While the differences can be subtle, they are reproducible and aid in confirming the isomeric identity.

Quantitative ¹³C NMR Data

| Carbon Assignment | cis-1,3-Pentadiene Chemical Shift (ppm) | trans-1,3-Pentadiene Chemical Shift (ppm) |

| C1 (=CH₂) | 114.5 | 114.5 |

| C2 (=CH-) | 132.8 | 137.5 |

| C3 (=CH-) | 129.5 | 130.5 |

| C4 (=CH-) | 124.9 | 129.5 |

| C5 (-CH₃) | 12.7 | 17.9 |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

-

Instrument Setup: Use a spectrometer with a broadband probe, operating at a corresponding frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds to ensure quantitative data for all carbon types.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance of ¹³C.

-

Spectral Width: A range of 0-150 ppm is appropriate.

-

-

Processing: Process the data similarly to ¹H NMR spectra. The resulting spectrum will show single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is effective for distinguishing cis and trans isomers based on the out-of-plane C-H bending vibrations. Trans alkenes typically show a strong absorption band around 960-980 cm⁻¹, which is absent in the cis isomers. Cis isomers, in contrast, often exhibit a characteristic band in the 665-730 cm⁻¹ region.[2]

Key Differentiating IR Absorption Bands (cm⁻¹)

| Vibrational Mode | cis-1,3-Pentadiene | trans-1,3-Pentadiene |

| =trans C-H Bend (Out-of-Plane) | Absent | ~965 (Strong) |

| =cis C-H Bend (Out-of-Plane) | ~730 (Medium-Strong) | Absent |

| =C-H Stretch | ~3010-3090 | ~3010-3090 |

| C=C Stretch (Conjugated) | ~1600, ~1650 | ~1600, ~1650 |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a single drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄) and place it in a liquid sample cell.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Background Scan: First, run a background spectrum of the empty sample holder or the solvent.

-

Sample Scan: Run the spectrum of the sample. The instrument software will automatically subtract the background.

-

Spectral Range: Typically scan from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is standard.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Analysis: Identify the characteristic absorption bands and compare them to reference spectra to determine the isomer.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectra of geometric isomers are often very similar or identical because the high energy of the ionization process can lead to the loss of stereochemical information.[3] Both cis- and trans-1,3-pentadiene show a prominent molecular ion peak (M⁺) at m/z 68. The fragmentation patterns are dominated by the loss of a methyl group (M-15) to give a fragment at m/z 53, and the base peak is typically at m/z 67, corresponding to the loss of a hydrogen atom.[4] Therefore, MS alone is not a primary method for distinguishing these isomers but is highly effective when coupled with a separation technique like Gas Chromatography (GC-MS).[3][5]

Major Ions in Electron Ionization Mass Spectrometry

| m/z | Proposed Fragment | Relative Abundance |

| 68 | [C₅H₈]⁺ (Molecular Ion) | High |

| 67 | [C₅H₇]⁺ (Base Peak) | 100% |

| 53 | [C₄H₅]⁺ | High |

| 41 | [C₃H₅]⁺ | Moderate |

| 39 | [C₃H₃]⁺ | High |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Dilute the sample (e.g., 1 µL) in a volatile solvent like hexane (B92381) or dichloromethane (B109758) (e.g., 1 mL).

-

GC System:

-

Column: Use a non-polar capillary column, such as a DB-5 or HP-PONA (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injection: Inject 1 µL of the sample using a split injection mode (e.g., 50:1 split ratio).

-

Inlet Temperature: 250 °C.

-

Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 150 °C.

-

-

MS System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 200.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Analysis: The isomers will be separated by the GC column. The mass spectrometer will then provide a mass spectrum for each separated isomer, confirming its molecular weight and fragmentation pattern.

Chromatographic Separation

Gas chromatography is the premier technique for the physical separation of the volatile cis and trans isomers of this compound.[5] Due to differences in their boiling points and interactions with the stationary phase, the two isomers will have different retention times. Typically, the trans isomer, with a slightly lower boiling point, elutes before the cis isomer on standard non-polar columns.

References

Spectroscopic Analysis of 1,3-Pentadiene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of (E)- and (Z)-isomers of 1,3-pentadiene (B166810), focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis, material science, and drug development by offering a detailed comparison of the spectroscopic data, standardized experimental protocols, and visual representations of the molecular structures.

Introduction

This compound, a volatile and flammable hydrocarbon, exists as two geometric isomers: (E)-1,3-pentadiene (trans-piperylene) and (Z)-1,3-pentadiene (cis-piperylene). These isomers are significant building blocks in organic synthesis, particularly in polymerization reactions and the formation of various cyclic and acyclic compounds. The distinct spatial arrangement of the substituents around the C3-C4 double bond in the (E) and (Z) isomers leads to unique spectroscopic signatures. A thorough understanding of their NMR and IR spectra is crucial for isomer identification, purity assessment, and reaction monitoring.

Comparative Spectroscopic Data

The following sections present a detailed summary of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for the (E) and (Z) isomers of this compound. The data is organized into tables for straightforward comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The chemical shifts (δ) and coupling constants (J) of the vinyl and methyl protons are distinct for the (E) and (Z) isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data for (E)- and (Z)-1,3-Pentadiene in CDCl₃

| Proton Assignment | (E)-1,3-Pentadiene Chemical Shift (δ, ppm) | (Z)-1,3-Pentadiene Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| H1a (C=CHH ) | ~5.06 | ~5.16 | J(H1a-H2) ≈ 10.1 Hz (cis), J(H1a-H1b) ≈ 2.0 Hz (geminal) |

| H1b (H HC=C) | ~4.93 | ~5.08 | J(H1b-H2) ≈ 17.0 Hz (trans) |

| H2 (=CH -C=) | ~6.29 | ~6.66 | J(H2-H3) ≈ 10.4 Hz |

| H3 (-C=CH -CH₃) | ~5.70 | ~5.51 | J(H3-H4) ≈ 15.1 Hz (trans for E-isomer), J(H3-H4) ≈ 12.0 Hz (cis for Z-isomer) |

| H4 (-CH=CH -CH₃) | ~6.06 | ~6.01 | J(H4-H5) ≈ 6.9 Hz |

| H5 (-CH=CH-CH ₃) | ~1.74 | ~1.75 |

Note: The chemical shifts are approximate and can vary slightly based on the solvent and spectrometer frequency. The assignments are based on typical values for similar compounds and may require 2D NMR for definitive confirmation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon NMR provides information about the carbon framework of a molecule. The chemical shifts of the sp² and sp³ hybridized carbons in the this compound isomers are sensitive to their electronic environment and stereochemistry.

Table 2: ¹³C NMR Spectroscopic Data for (E)- and (Z)-1,3-Pentadiene

| Carbon Assignment | (E)-1,3-Pentadiene Chemical Shift (δ, ppm) | (Z)-1,3-Pentadiene Chemical Shift (δ, ppm) |

| C1 (C H₂=CH-) | ~115.0 | ~113.5 |

| C2 (CH₂=C H-) | ~137.5 | ~132.8 |

| C3 (-CH=C H-CH₃) | ~132.9 | ~125.4 |

| C4 (-C H=CH-CH₃) | ~128.8 | ~129.9 |

| C5 (-CH=CH-C H₃) | ~18.2 | ~13.4 |

Note: These are representative chemical shifts. Actual values can vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their vibrational frequencies. The key distinguishing features in the IR spectra of this compound isomers are the C-H out-of-plane bending vibrations of the double bonds.

Table 3: Key IR Absorption Frequencies for (E)- and (Z)-1,3-Pentadiene

| Vibrational Mode | (E)-1,3-Pentadiene (cm⁻¹) | (Z)-1,3-Pentadiene (cm⁻¹) | Intensity |

| =C-H Stretch (vinyl) | ~3090, ~3010 | ~3070, ~3015 | Medium |

| C-H Stretch (methyl) | ~2960, ~2920, ~2860 | ~2970, ~2930, ~2870 | Strong |

| C=C Stretch (conjugated) | ~1650, ~1605 | ~1645, ~1595 | Medium-Weak |

| =C-H Out-of-Plane Bend (trans C-H wag) | ~965 | - | Strong |

| =C-H Out-of-Plane Bend (cis C-H wag) | - | ~775 | Strong |

| =C-H Out-of-Plane Bend (vinylidene) | ~910 | ~905 | Strong |

| C-H Bend (methyl) | ~1445, ~1375 | ~1450, ~1380 | Medium |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of volatile liquid samples like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of the this compound isomer into a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

-

Cap the NMR tube securely to prevent evaporation, especially given the volatility of the pentadiene isomers.

-

-

Instrument Setup and Data Acquisition :

-

Insert the NMR tube into a spinner turbine and place it in the sample gauge to ensure the correct depth.

-

Wipe the outside of the NMR tube before inserting it into the spectrometer's magnet.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, which is critical for good resolution. This can be done manually or using an automated shimming routine.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8 to 16) should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C. A relaxation delay of 1-2 seconds is recommended.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Neat Liquid Film) :

-

Place a clean, dry salt plate (e.g., NaCl or KBr) onto a holder.

-

Using a clean pipette, place one or two drops of the liquid this compound isomer onto the center of the salt plate.

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Assemble the plates in the spectrometer's sample holder.

-

-

Instrument Setup and Data Acquisition :

-

Ensure the spectrometer's sample compartment is clean and dry.

-

Acquire a background spectrum of the empty beam path. This will be automatically subtracted from the sample spectrum.

-

Place the sample holder with the prepared salt plates into the beam path.

-

Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous dichloromethane (B109758) or isopropanol) and store them in a desiccator.

-

Visualizations

The following diagrams illustrate the structures of the this compound isomers and the logical workflow for their spectroscopic analysis.

Caption: Molecular structures of (E)- and (Z)-1,3-pentadiene.

Caption: Experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of (E)- and (Z)-1,3-pentadiene isomers by NMR and IR spectroscopy reveals distinct and characteristic features that allow for their unambiguous differentiation. In ¹H NMR, the coupling constant between the vinylic protons at C3 and C4 is the most definitive feature, being significantly larger for the (E)-isomer. In ¹³C NMR, the chemical shift of the C5 methyl group is notably different between the two isomers. The most diagnostic feature in the IR spectra is the strong out-of-plane C-H bending vibration, which appears around 965 cm⁻¹ for the (E)-isomer and around 775 cm⁻¹ for the (Z)-isomer. By utilizing the data and protocols outlined in this guide, researchers can confidently identify and characterize these important chemical building blocks.

Quantum Chemical Insights into the Conformational Landscape of 1,3-Pentadiene

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the realm of molecular modeling and drug design, a profound understanding of a molecule's three-dimensional structure is paramount. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, provides critical insights into molecular properties and reactivity. For conjugated dienes, such as 1,3-pentadiene (B166810), the conformational preferences around the central carbon-carbon single bond significantly influence their electronic properties, reactivity in pericyclic reactions like the Diels-Alder reaction, and ultimately their biological activity.

This technical guide delves into the quantum chemical calculations that elucidate the structure and conformational energetics of this compound. While comprehensive computational datasets for this compound are not as readily available as for its simpler analogue, 1,3-butadiene (B125203), the principles and methodologies are directly transferable. We will leverage the well-documented case of 1,3-butadiene to illustrate the core concepts and computational approaches, and then extend this understanding to the conformational analysis of (E)- and (Z)-1,3-pentadiene.

Conformational Landscape of Conjugated Dienes: The Case of 1,3-Butadiene

The simplest conjugated diene, 1,3-butadiene, serves as an excellent model system for understanding the conformational behavior of this compound. The rotation around the central C2-C3 single bond gives rise to two main planar conformers: the s-trans and the s-cis conformations. The "s" refers to the single bond. Due to steric hindrance, the s-cis conformer is notably higher in energy than the s-trans counterpart.[1] High-level ab initio calculations have provided precise energetic details of the 1,3-butadiene conformational landscape.[1][2]

Table 1: Relative Energies of 1,3-Butadiene Conformers

| Conformer | Computational Method | Relative Energy (kcal/mol) |

| s-trans | Coupled Cluster (with triple excitations) | 0.0 (global minimum) |

| gauche | Coupled Cluster (with triple excitations) | 3.01 |

| s-cis (transition state) | Coupled Cluster (with triple excitations) | 3.51 |

Note: The gauche conformer is a twisted form of the s-cis geometry. The planar s-cis conformation represents a small barrier to the interconversion of the two equivalent gauche forms.

Table 2: Rotational Barrier of 1,3-Butadiene

| Transition State | Computational Method | Rotational Barrier (kcal/mol) |

| Perpendicular | Coupled Cluster (with triple excitations) | 6.39 |

The rotational barrier corresponds to the energy difference between the most stable s-trans conformer and the transition state where the two pi systems are orthogonal to each other.[3]

Expected Conformational Preferences of this compound

The introduction of a methyl group in this compound is expected to modulate the conformational energies observed in 1,3-butadiene. This compound exists as two geometric isomers: (E)-1,3-pentadiene and (Z)-1,3-pentadiene.

For (E)-1,3-pentadiene , the s-trans conformer is anticipated to be significantly more stable than the s-cis conformer. In the s-cis conformation, the methyl group would experience steric hindrance with the hydrogen atom on the first carbon, a classic 1,3-diaxial-like interaction in a planar arrangement.

For (Z)-1,3-pentadiene , the steric clash in the s-cis conformation is expected to be even more severe due to the proximity of the methyl group to the vinyl group. This increased steric repulsion would likely lead to a higher energy difference between the s-trans and s-cis conformers compared to both 1,3-butadiene and (E)-1,3-pentadiene. Consequently, the population of the s-cis conformer at equilibrium is expected to be very low.

Experimental and Computational Protocols

The determination of the conformational energies and geometries of molecules like this compound relies on sophisticated quantum chemical calculations. These computational experiments provide a detailed picture of the potential energy surface.

Methodologies

A variety of computational methods are employed to study the structure of conjugated dienes:

-

Ab Initio Methods: These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles and do not require empirical parameterization.[4] Coupled Cluster methods, particularly with the inclusion of triple excitations (CCSD(T)), are considered the "gold standard" for accuracy in computational chemistry.[2]

-

Density Functional Theory (DFT): DFT methods, such as B3LYP and M06-2X, have become workhorses in computational chemistry due to their favorable balance of accuracy and computational cost.[4] These methods are widely used for geometry optimizations and frequency calculations of organic molecules.

Basis Sets: The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for obtaining accurate results. Common basis sets include Pople-style basis sets (e.g., 6-31G*, 6-311+G**) and correlation-consistent basis sets (e.g., cc-pVTZ).[5]

Typical Experimental Workflow

A typical computational workflow for the conformational analysis of this compound would involve the following steps:

-

Initial Structure Generation: Generation of the initial 3D coordinates for the s-trans and s-cis conformers of both (E)- and (Z)-1,3-pentadiene.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure on the potential energy surface. This is typically performed using DFT methods like B3LYP with a basis set such as 6-31G*.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies and thermal corrections.

-

Single-Point Energy Calculations: To obtain more accurate relative energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as CCSD(T), and a larger basis set.

-

Transition State Search: To determine the rotational barrier, a search for the transition state structure connecting the s-trans and s-cis conformers is performed. This involves techniques like synchronous transit-guided quasi-newton (STQN) methods.

-

Data Analysis: The calculated energies are used to determine the relative stabilities of the conformers and the height of the rotational barrier. Optimized geometries provide detailed structural information such as bond lengths and dihedral angles.

Visualizing Conformational Interconversion

The following diagram illustrates the generic conformational relationship between the s-trans and s-cis forms of a 1,3-diene, including the transition state for their interconversion.

References

An In-depth Technical Guide to the Thermochemical Properties of 1,3-Pentadiene Isomers

This technical guide provides a comprehensive overview of the thermochemical data for the isomers of 1,3-pentadiene (B166810), with a primary focus on the cis (Z) and trans (E) configurations. It is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require accurate thermodynamic data for reaction modeling, process design, and computational chemistry.

Introduction

This compound (also known as piperylene) is a volatile, flammable hydrocarbon with the chemical formula C₅H₈. It exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical and chemical properties due to their different spatial arrangements.[1] A thorough understanding of their thermochemical properties, such as the heat of formation, entropy, and heat capacity, is crucial for predicting their behavior in chemical reactions and for determining their relative stabilities. This guide summarizes the key thermochemical data for these isomers and outlines the experimental methodologies used for their determination.

Thermochemical Data

The following tables summarize the key quantitative thermochemical data for the cis-(Z)- and trans-(E)-isomers of this compound. This data is essential for thermodynamic calculations, including determining the equilibrium constants and reaction enthalpies for processes involving these compounds.

Table 1: Gas Phase Enthalpy of Formation and Enthalpy of Combustion

| Isomer | CAS No. | Formula | ΔfH°gas (kJ/mol) | ΔcH°gas (kJ/mol) |

| (Z)-1,3-Pentadiene | 1574-41-0 | C₅H₈ | 82.7 ± 0.9 | -3193.6 ± 0.9 |

| (E)-1,3-Pentadiene | 2004-70-8 | C₅H₈ | 78.2 ± 0.9 | -3189.0 ± 0.9 |

Data sourced from the NIST Chemistry WebBook.[2][3] ΔfH°gas refers to the standard enthalpy of formation in the gas phase at 298.15 K. ΔcH°gas refers to the standard enthalpy of combustion in the gas phase at 298.15 K.

Table 2: Gas Phase Entropy and Constant Pressure Heat Capacity

| Isomer | S°gas (J/mol·K) | Cp,gas (J/mol·K) at 298.15 K |

| (Z)-1,3-Pentadiene | 322.8 | 97.18 |

| (E)-1,3-Pentadiene | 318.9 | 99.06 |

Data sourced from the NIST Chemistry WebBook.[2][3] S°gas refers to the standard molar entropy in the gas phase at 298.15 K. Cp,gas refers to the molar heat capacity at constant pressure in the gas phase at 298.15 K.

Table 3: Temperature-Dependent Ideal Gas Phase Heat Capacity (Cp,gas) in J/mol·K

| Temperature (K) | (Z)-1,3-Pentadiene | (E)-1,3-Pentadiene |

| 300 | 97.66 | 99.54 |

| 400 | 123.41 | 125.09 |

| 500 | 146.62 | 147.98 |

| 600 | 166.37 | 167.43 |

| 700 | 183.10 | 183.91 |

| 800 | 197.4 | 198.0 |

| 900 | 209.7 | 210.1 |

| 1000 | 220.2 | 220.6 |

Data sourced from the NIST Chemistry WebBook.[2][3]

Experimental Protocols

The determination of accurate thermochemical data relies on precise experimental techniques. The primary methods employed for hydrocarbons like this compound include combustion calorimetry, differential scanning calorimetry, and statistical thermodynamics calculations based on spectroscopic data.

3.1. Combustion Calorimetry for Enthalpy of Formation

Combustion calorimetry is a fundamental technique used to measure the heat released during the complete combustion of a substance.[4][5] The standard enthalpy of formation can then be derived from the experimentally determined enthalpy of combustion.

-

Apparatus: A bomb calorimeter is the standard instrument for these measurements.[4][6] It consists of a high-pressure stainless steel vessel (the "bomb") submerged in a known quantity of water within an insulated container.

-

Procedure:

-

A precisely weighed sample of the this compound isomer is placed in a sample holder within the bomb.

-

The bomb is sealed and pressurized with an excess of pure oxygen.

-

The bomb is placed in the calorimeter, which is filled with a known mass of water. The initial temperature of the water is recorded.

-

The sample is ignited via an electrical fuse.

-

The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[4]

-

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature change and the heat capacity of the calorimeter. After applying corrections for the heat of ignition and the formation of nitric acid from any nitrogen present, the standard enthalpy of combustion is determined. The standard enthalpy of formation is then calculated using Hess's law, based on the known enthalpies of formation of the combustion products (CO₂ and H₂O).

3.2. Differential Scanning Calorimetry (DSC) for Heat Capacity

Differential Scanning Calorimetry is a thermal analysis technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7][8] This allows for the determination of heat capacity.

-

Apparatus: A differential scanning calorimeter measures the difference in heat flow between a sample pan and a reference pan.

-

Procedure:

-

A small, accurately weighed sample of the liquid this compound isomer is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is subjected to a controlled temperature program, typically a linear heating rate.

-

The differential heat flow between the sample and the reference is recorded as a function of temperature.

-

-

Data Analysis: The heat capacity of the sample is determined by comparing the heat flow signal of the sample to that of a known standard, such as sapphire, under the same experimental conditions.

3.3. Statistical Thermodynamics for Entropy and Heat Capacity

In addition to direct experimental measurements, thermochemical properties like entropy and heat capacity can be calculated using statistical mechanics.[9][10] This approach requires knowledge of the molecular structure and vibrational frequencies of the molecule, which can be obtained from spectroscopic techniques (e.g., infrared and Raman spectroscopy) and quantum chemical calculations.

-